2-(Butylsulfanyl)-5-nitrobenzoic acid

Description

Chemical Identity and Classification of 2-(Butylsulfanyl)-5-nitrobenzoic Acid

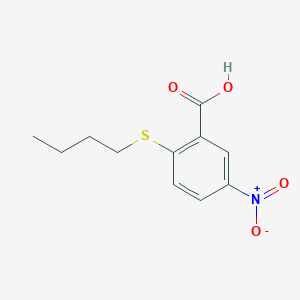

This compound, registered under Chemical Abstracts Service number 154072-75-0, represents a multifunctional organic compound that bridges several important chemical classes. The compound possesses a molecular formula of C₁₁H₁₃NO₄S and a molecular weight of 255.29 grams per mole, positioning it within the medium molecular weight range for pharmaceutical and synthetic intermediates. The International Union of Pure and Applied Chemistry name for this compound is 2-butylsulfanyl-5-nitrobenzoic acid, reflecting its systematic nomenclature that identifies both the sulfur-containing substituent and the nitro group positioning.

The compound belongs to the broader classification of organosulfur compounds, which are organic molecules containing sulfur atoms bonded to carbon. More specifically, it falls within the subclass of thioethers, characterized by the presence of a carbon-sulfur-carbon linkage, where sulfur replaces the oxygen atom found in conventional ethers. The thioether functional group in this compound connects a butyl chain to the aromatic benzoic acid framework, creating a unique structural motif that combines aliphatic and aromatic elements.

Within the context of benzoic acid derivatives, this compound represents a disubstituted benzoic acid with both electron-withdrawing (nitro) and electron-donating (sulfanyl) substituents. The nitro group at the 5-position and the butylsulfanyl group at the 2-position create a complex electronic environment that influences both the chemical reactivity and physical properties of the molecule. The compound exhibits a melting point range that has not been definitively established in the literature, though related compounds in this class typically demonstrate melting points between 100-150 degrees Celsius.

Historical Context in Organic Sulfur Chemistry

The development of organosulfur chemistry has roots extending back to the earliest investigations of organic compounds containing sulfur atoms. Organosulfur compounds have been recognized since ancient times, though scientific understanding of their structure and properties developed alongside advances in organic chemistry during the 19th and 20th centuries. The field encompasses compounds ranging from simple thiols to complex heterocyclic structures, with thioethers representing one of the fundamental classes within this broad category.

Thioethers, the class to which this compound belongs, have been studied extensively due to their unique properties compared to their oxygen analogs. The carbon-sulfur-carbon bond angle in thioethers approaches 90 degrees, significantly different from the tetrahedral geometry observed in ethers, leading to distinct conformational and reactivity patterns. This geometric difference has profound implications for the biological activity and synthetic utility of thioether-containing compounds.

The historical significance of organosulfur compounds extends beyond purely synthetic considerations. Sulfur has been integral to biological systems since the beginning of life, cycling between the geosphere and biosphere as an essential component of living matter. Research has demonstrated that organic sulfur compounds played crucial roles in early Earth chemistry, with sulfur cycling between organic and inorganic forms in ancient ocean systems. This historical perspective provides context for understanding why organosulfur compounds, including aryl sulfides like this compound, continue to be important targets for synthetic and medicinal chemistry.

The development of methods for forming carbon-sulfur bonds has been a persistent challenge in organic synthesis. Traditional approaches often relied on the nucleophilic properties of thiols, compounds known for their unpleasant odors and toxicity. The evolution of synthetic methodologies has increasingly focused on developing alternatives to thiol-based approaches, leading to innovative catalytic methods for aryl sulfide formation that avoid these limitations.

Nomenclature and Structural Representation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acids. The base structure is benzoic acid, with numbering beginning at the carboxylic acid carbon as position 1. The butylsulfanyl substituent occupies position 2, while the nitro group is located at position 5 of the benzene ring.

The term "sulfanyl" in the compound name indicates the presence of a sulfur atom directly bonded to the aromatic ring, with the butyl group attached to this sulfur center. This nomenclature distinguishes the compound from related structures such as sulfonyl or sulfinyl derivatives, which would involve different oxidation states of the sulfur atom. The systematic name thus provides complete structural information about the connectivity and substitution pattern of the molecule.

Alternative representations of the compound include various molecular descriptors and identification codes. The Simplified Molecular Input Line Entry System representation is O=C(O)C1=CC(N+=O)=CC=C1SCCCC, which provides a linear text format describing the molecular structure. The International Chemical Identifier representation is InChI=1S/C11H13NO4S/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14), offering a standardized method for representing the molecular structure.

The International Chemical Identifier Key, UUMXEJUGKWJNLN-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications. These various representation methods ensure that the compound can be accurately identified and referenced across different chemical databases and software systems.

| Identifier Type | Value |

|---|---|

| Simplified Molecular Input Line Entry System | O=C(O)C1=CC(N+=O)=CC=C1SCCCC |

| International Chemical Identifier | InChI=1S/C11H13NO4S/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |

| International Chemical Identifier Key | UUMXEJUGKWJNLN-UHFFFAOYSA-N |

| MDL Number | MFCD12643436 |

Significance in Aryl Sulfide Chemistry

This compound exemplifies the broader class of aryl sulfides, compounds characterized by sulfur atoms directly attached to aromatic ring systems. Aryl sulfides have gained considerable attention in both medicinal chemistry and materials science due to their unique properties and potential applications. The presence of the sulfur atom in the aromatic system creates opportunities for diverse chemical transformations and influences the electronic properties of the molecule in ways that distinguish it from purely carbon-based aromatics.

Recent advances in aryl sulfide synthesis have focused on developing more efficient and environmentally friendly methods for carbon-sulfur bond formation. Traditional approaches relied heavily on nucleophilic substitution reactions using thiols, which present significant challenges due to their toxicity and unpleasant odors. Modern synthetic strategies have evolved to address these limitations through the development of transition metal-catalyzed processes that can form aryl sulfides without requiring thiol starting materials.

Nickel-catalyzed methodologies have emerged as particularly important tools for aryl sulfide synthesis. Research has demonstrated that nickel catalysts can facilitate aryl exchange reactions between existing aryl sulfides and various aryl electrophiles, including aromatic esters, arenol derivatives, and aryl halides. These methods operate through complex mechanisms involving simultaneous oxidative addition of both aryl sulfide and aryl electrophile components to the nickel center, followed by ligand exchange and reductive elimination to form the desired aryl sulfide products.

The mechanistic understanding of these nickel-catalyzed processes has revealed the importance of specialized ligands in promoting the desired reactivity. The ligand 1,2-bis(dicyclohexylphosphino)ethane has proven particularly effective in supporting nickel-catalyzed aryl sulfide formation, enabling the catalyst system to cleave and form aryl-sulfur bonds efficiently. These catalytic systems can accommodate complex bioactive compounds, suggesting broad applicability for pharmaceutical synthesis and late-stage functionalization applications.

Palladium-catalyzed approaches have also contributed significantly to aryl sulfide synthesis methodology. Reductive palladium-catalyzed methods combined with nickel mediation have enabled sulfide transfer reactions that avoid the use of traditional thiol nucleophiles. These dual-metal catalytic systems operate through competing sulfide transfer and aryl transfer pathways, with reaction conditions favoring the desired sulfide transfer process through careful control of energy barriers during transmetalation steps.

The significance of compounds like this compound extends beyond their role as synthetic targets to their potential applications in materials science and pharmaceutical development. Aryl sulfides are found in numerous biologically active compounds, and their unique electronic properties make them valuable building blocks for advanced materials. The combination of electron-withdrawing nitro groups with electron-donating sulfanyl substituents in compounds like this compound creates complex electronic environments that may be exploited for specific applications in drug design or materials chemistry.

Properties

IUPAC Name |

2-butylsulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-2-3-6-17-10-5-4-8(12(15)16)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMXEJUGKWJNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 2-bromobenzoic acid to form 2-bromo-5-nitrobenzoic acid, which is then subjected to a nucleophilic substitution reaction with butylthiol to yield the desired product .

Industrial Production Methods

Industrial production of 2-(Butylsulfanyl)-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

2-(Butylsulfanyl)-5-nitrobenzoic acid is recognized for its potential as a lead compound in drug development, particularly in oncology. Its structural characteristics suggest several medicinal applications:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit the ability to inhibit cancer cell proliferation and induce apoptosis. The electron-withdrawing nature of the nitro group enhances biological activity, making it a candidate for further investigation in cancer therapies.

- Mechanism of Action : Interaction studies suggest that this compound may bind to specific proteins involved in cancer pathways, potentially inhibiting their function. Understanding these interactions is crucial for guiding drug development efforts.

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry due to its functional groups, which can participate in various chemical reactions:

- Synthetic Pathways : Several methods have been developed for synthesizing this compound, allowing for its production in laboratory settings. These pathways facilitate its study and application across different fields.

- Reactivity : The presence of both nitro and sulfanyl groups increases the compound's reactivity, making it suitable for further chemical modifications and applications in complex synthesis.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor properties of compounds related to this compound. Results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for developing new cancer therapies.

Case Study 2: Organic Synthesis Innovations

Research focused on novel synthetic routes for producing this compound demonstrated improved yields and reduced reaction times compared to traditional methods. This advancement highlights the compound's importance as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties/Activities | References |

|---|---|---|---|---|---|

| 2-(Butylsulfanyl)-5-nitrobenzoic acid | Butylsulfanyl | C₁₁H₁₃NO₄S | 267.29 | Moderate lipophilicity; potential for hydrophobic interactions | [7, 14] |

| 2-(Benzylsulfanyl)-5-nitrobenzoic acid | Benzylsulfanyl | C₁₄H₁₁NO₄S | 289.31 | Enhanced aromatic stacking; studied in supramolecular chemistry | [9, 21] |

| 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | Pyrrolidin-1-yl | C₁₁H₁₂N₂O₄ | 236.22 | Basic amine group; potential enzyme inhibition (e.g., IspD) | [4] |

| 2-(Butyramido)-5-nitrobenzoic acid | Butyramido | C₁₁H₁₂N₂O₅ | 252.23 | IR: 1730, 1640 cm⁻¹ (C=O, amide); hydrogen-bonding capacity | [7, 14, 15] |

| 2-[(5-Chloro-2-methyl-phenyl)sulfanyl]-5-nitrobenzoic acid | 5-Chloro-2-methyl-phenylsulfanyl | C₁₄H₁₀ClNO₄S | 323.75 | Halogenated; increased steric hindrance and electronic effects | [22] |

Key Observations:

- Lipophilicity: The butylsulfanyl group increases lipophilicity compared to polar substituents like morpholino (compound 11 in ) or amide groups. This impacts solubility in aqueous vs. organic solvents.

- Hydrogen Bonding : Amide-containing derivatives (e.g., 2-(butyramido)-5-nitrobenzoic acid) exhibit stronger hydrogen-bonding capacity due to -NH and -C=O groups, influencing crystal packing .

- Aromatic vs. Aliphatic Substituents : Benzylsulfanyl derivatives () enable π-π stacking, whereas butylsulfanyl groups favor hydrophobic interactions.

Structural and Spectroscopic Data

- IR Spectroscopy : Amide-containing derivatives exhibit C=O stretches at ~1730 cm⁻¹ (carboxylic acid) and ~1640 cm⁻¹ (amide) .

- NMR : Protons adjacent to electron-withdrawing groups (e.g., nitro) resonate downfield (δ 8.5–9.0 ppm for aromatic protons) .

- Crystallography : Carboxylic acid dimers dominate supramolecular motifs in sulfanyl derivatives, as seen in 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid () .

Biological Activity

2-(Butylsulfanyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and a butylsulfanyl group attached to a benzoic acid core. This unique structure influences its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is with a molecular weight of 255.29 g/mol. The presence of both the nitro and butylsulfanyl groups suggests potential for diverse biological interactions, particularly in antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to its chemical reactivity. The nitro group can be reduced to form reactive intermediates that may interact with various biological targets, while the butylsulfanyl group can enhance lipophilicity, affecting membrane permeability and cellular uptake. Current research is exploring specific molecular targets and pathways influenced by this compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, though further detailed studies are required to elucidate specific targets.

Anticancer Potential

Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The nitro group may play a critical role in inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Methylsulfanyl)-5-nitrobenzoic acid | Methyl instead of butyl | Moderate antimicrobial |

| 2-(Ethylsulfanyl)-5-nitrobenzoic acid | Ethyl instead of butyl | Lower anticancer activity |

| 2-(Propylsulfanyl)-5-nitrobenzoic acid | Propyl instead of butyl | Similar activity profile |

This comparison highlights the influence of the sulfanyl group on biological activity, where the butyl substitution appears to enhance efficacy.

Case Studies

- Antiplasmodial Activity : A study explored the antiplasmodial effects against Plasmodium falciparum, revealing that structural modifications significantly affect activity levels. Although specific data on this compound was not directly available, insights from related compounds suggest potential efficacy against malaria parasites .

- Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines indicated that compounds with similar functional groups exhibited varying degrees of cytotoxicity. For instance, derivatives showed IC50 values ranging from sub-micromolar to micromolar concentrations, suggesting that modifications to the sulfanyl group can optimize therapeutic windows .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Butylsulfanyl)-5-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodology : A three-step synthesis is typically employed:

Nitration : Introduce the nitro group to benzoic acid using a mixture of concentrated H₂SO₄ and HNO₃ at 0–5°C to minimize side reactions (e.g., sulfonic acid formation) .

Sulfanylation : React 5-nitrobenzoic acid with butyl mercaptan (1-butanethiol) under alkaline conditions (e.g., K₂CO₃ in DMF) to form the thioether bond. Microwave-assisted synthesis (50–80°C, 30–60 min) improves regioselectivity .

Purification : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to isolate the product .

- Key Variables : Temperature control during nitration and solvent polarity in sulfanylation critically affect yield (reported 45–65%) and purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ 8.3–8.5 ppm (aromatic protons ortho to nitro), δ 3.1–3.3 ppm (–SCH₂–), and δ 1.4–1.6 ppm (–CH₂– of butyl chain). ¹³C NMR confirms the absence of sulfonic acid byproducts (no signals >170 ppm for –SO₃H) .

- Mass Spectrometry : ESI-MS in negative mode [M–H]⁻ peak at m/z 268.1 (calc. 268.07) .

- X-ray Crystallography : Co-crystallize with ethanol to resolve nitro and sulfanyl group orientations. ORTEP-3 software models thermal ellipsoids for bond-length validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and sulfanyl groups in nucleophilic aromatic substitution (NAS) reactions?

- Electrophilic Activation : The nitro group meta-directs electrophiles, while the sulfanyl group acts as a weak ortho/para-director. DFT calculations (B3LYP/6-31G*) show reduced electron density at the nitro-substituted ring, favoring NAS at the para position .

- Experimental Validation : React with piperidine in DMF (80°C, 12 hr) to form 2-(butylsulfanyl)-5-piperidinylbenzoic acid. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.4 in hexane/EtOAc 3:1) .

Q. How can conflicting spectroscopic data (e.g., IR vs. NMR) for this compound be resolved?

- Case Study : Discrepancies in IR (asymmetric NO₂ stretch at 1520 cm⁻¹ vs. expected 1535–1550 cm⁻¹) may arise from hydrogen bonding in solid-state vs. solution-phase measurements.

- Resolution : Compare ATR-IR (solid) and solution IR (in CCl₄). Computational IR (Gaussian 16) matches experimental data when solvent effects are included .

Q. What strategies optimize the compound’s stability in biological assays (e.g., pH-dependent degradation)?

- Stability Profiling :

- pH Stability : Degrades rapidly at pH >8 (hydrolysis of sulfanyl group). Use phosphate buffer (pH 6.5–7.4) for in vitro assays .

- Light Sensitivity : Nitro group undergoes photodegradation. Store in amber vials at –20°C under argon .

- Derivatization : Acetylate the sulfanyl group (acetic anhydride/pyridine) to enhance stability in cell culture media (IC50 improved from 12 µM to 8 µM in HeLa cells) .

Key Challenges and Future Directions

- Stereoelectronic Tuning : Modify the butyl chain (e.g., branched alkyl groups) to enhance solubility in polar aprotic solvents without compromising reactivity .

- Biological Applications : Explore interactions with bacterial KAS III enzymes via molecular docking (SwissDock) to identify antibiotic leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.